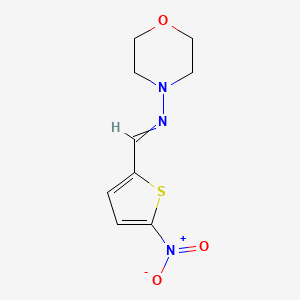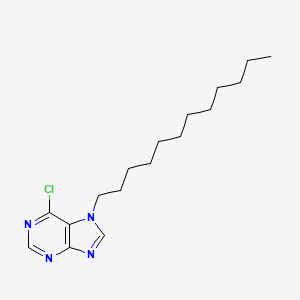![molecular formula C11H19NO3S2 B14000363 N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine CAS No. 59579-88-3](/img/structure/B14000363.png)
N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[440]dec-11-en-7-amine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common reagents used in the synthesis may include diethylamine, sulfur-containing compounds, and oxidizing agents. Reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms within the compound.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in areas such as catalysis or materials science.
Wirkmechanismus
The mechanism of action of N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine may include other bicyclic sulfur-containing compounds, such as:
- Thianthrene derivatives
- Dithiane derivatives
- Sulfone-containing bicyclic compounds
Uniqueness
What sets N,n-diethyl-9,9-dioxo-10-oxa-4,9$l^{6}-dithiabicyclo[4.4.0]dec-11-en-7-amine apart is its specific combination of functional groups and bicyclic structure. This unique arrangement may confer distinct chemical and biological properties, making it a compound of interest for further study.
Eigenschaften
CAS-Nummer |
59579-88-3 |
|---|---|
Molekularformel |
C11H19NO3S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine |
InChI |
InChI=1S/C11H19NO3S2/c1-3-12(4-2)10-8-17(13,14)15-11-5-6-16-7-9(10)11/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
XQRBVJVOMHNHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CS(=O)(=O)OC2=C1CSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
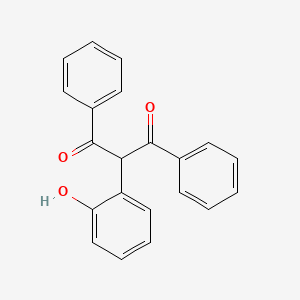

![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
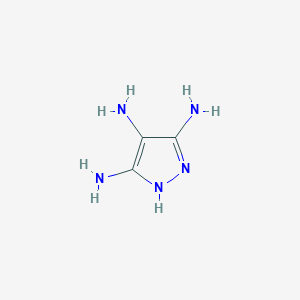
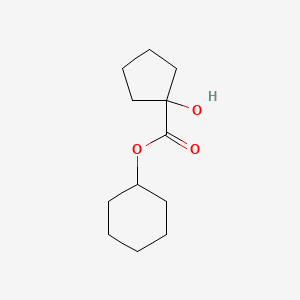
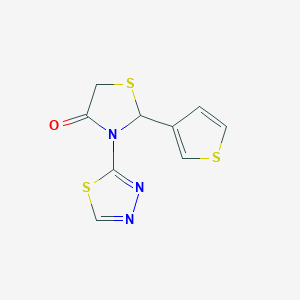
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)
